molecular formula C7H7BrClN B13022948 3-Bromo-6-(chloromethyl)-2-methylpyridine

3-Bromo-6-(chloromethyl)-2-methylpyridine

Cat. No.: B13022948
M. Wt: 220.49 g/mol
InChI Key: XBKXLBQFHZTLPR-UHFFFAOYSA-N
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Description

3-Bromo-6-(chloromethyl)-2-methylpyridine ( 1211589-34-2) is a chemical compound with the molecular formula C7H7BrClN and a molecular weight of 220.49 . This solid compound features both bromo and chloromethyl functional groups on its pyridine ring, making it a potentially valuable multi-functionalized intermediate in organic synthesis and pharmaceutical research . The presence of two different halogenated sites offers researchers distinct reactivity pathways for constructing more complex molecular architectures. This allows for sequential and selective cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange, facilitating its use as a key precursor in medicinal chemistry and materials science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

3-bromo-6-(chloromethyl)-2-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,4H2,1H3

InChI Key

XBKXLBQFHZTLPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CCl)Br

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) and Raman Spectroscopy:Detailed IR and Raman spectral data for the identification of functional groups of 3-Bromo-6-(chloromethyl)-2-methylpyridine were not found.

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Chromatographic Techniques for Purification and Analysis

Chromatography is a fundamental separation science that enables the resolution of individual components from a mixture. For a compound like this compound, which may be synthesized alongside related impurities, chromatographic techniques are crucial for obtaining a highly pure substance and for verifying its identity and concentration.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds. In the context of substituted pyridines, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically a C18- or C8-bonded silica) and a polar mobile phase.

The analysis of pyridine (B92270) derivatives often involves a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govpensoft.net To improve peak shape and resolution, especially for basic compounds like pyridines, acidic modifiers or buffers are frequently added to the mobile phase. helixchrom.com These additives, such as formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297), help to suppress the ionization of the pyridine nitrogen, leading to more symmetrical peaks and reproducible retention times. nih.govhelixchrom.com

For the analysis of this compound, a gradient elution method is often preferable, where the proportion of the organic solvent in the mobile phase is increased over time. This allows for the efficient elution of a range of compounds with varying polarities. Detection is typically achieved using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below.

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Expected Retention Time ~15-18 minutes

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a highly suitable method for its characterization. In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (such as helium or nitrogen) transports the analyte through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also a mass spectrum that offers structural information through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of chlorine, bromine, and the chloromethyl group. For instance, the fragmentation of a related compound, 2-bromo-6-chloromethylpyridine, has been observed to produce a fragment corresponding to 2-bromo-6-methylpyridine (B113505) within the GC-MS system. mdpi.com

The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-arylene polymer stationary phase, is often a good starting point for the analysis of halogenated aromatic compounds. A temperature-programmed analysis, where the column temperature is gradually increased, is typically employed to ensure the timely elution of all components.

A representative GC-MS method for the analysis of this compound is outlined in the table below.

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 m/z

Computational and Theoretical Investigations of Reactivity and Mechanism

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and inherent reactivity of molecules. For a substituted pyridine (B92270) such as 3-Bromo-6-(chloromethyl)-2-methylpyridine, these calculations can elucidate the influence of the bromo, chloromethyl, and methyl substituents on the pyridine ring's properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For substituted pyridines, DFT is employed to determine optimized molecular geometry, vibrational frequencies, and electronic parameters. researchgate.netguidechem.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. chemfish.com For instance, a DFT study on the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) found the HOMO-LUMO gap to be 4.343 eV, indicating its relative stability. chemfish.com Similar calculations for this compound would reveal how the specific arrangement of its functional groups dictates its electronic behavior and reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Pyridines This table presents examples of data obtained through DFT calculations for related pyridine derivatives, illustrating the type of information that would be sought for this compound.

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
2,6-Bis(bromomethyl)pyridineB3LYP/6-311g(d,p)-0.06572 a.u. (~ -1.79 eV)-0.26789 a.u. (~ -7.29 eV)5.499 acs.org
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineB3LYP/6-311++G(d,p)-6.421-2.0784.343 chemfish.com
3-BromopyridineB3LYP/6-311++G(d,p)-7.00 eV (Vacuum)-0.54 eV (Vacuum)6.46 uni.lu

Note: Energy values from different studies may be calculated using varied reference levels and software, affecting direct comparability. The data serves to illustrate the outputs of DFT analysis.

Understanding how a reaction occurs requires identifying the transition state—the highest energy point along a reaction coordinate. Computational modeling is essential for characterizing these fleeting structures. For this compound, this involves mapping the potential energy surface for its reactions, such as nucleophilic substitution at the chloromethyl group.

The process involves locating the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. mdpi.com By using methods like the Reaction Path Hamiltonian (RPH) or the Unified Reaction Valley Approach (URVA), chemists can analyze the energetic profile of a reaction. mdpi.com These models partition a reaction mechanism into distinct phases, such as reactant preparation, bond breaking/formation at the transition state, and product formation, providing a detailed narrative of the chemical transformation. mdpi.com For a molecule with multiple reactive sites like this compound, transition state modeling can predict which reaction pathway is energetically favored.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, which has a rotatable chloromethyl group, MD simulations are invaluable for conformational analysis.

MD simulations solve Newton's equations of motion for a system of atoms, generating trajectories that reveal how the molecule explores different shapes or conformations. researchgate.net This is particularly important for understanding how the molecule might interact with other molecules, such as a solvent or a biological receptor. The simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial, as the specific conformation of the chloromethyl group can significantly impact the molecule's reactivity and steric hindrance in potential reactions.

Predictive Modeling of Reaction Selectivity and Yield

Predictive modeling combines computational techniques to forecast the outcomes of chemical reactions, such as selectivity (which product is favored) and yield (how much product is formed). This is a key area in modern chemical synthesis, aiming to reduce the trial-and-error of laboratory work.

For this compound, there are several potential sites for reaction, including the bromine and chlorine atoms, as well as the pyridine ring itself. Predictive models, often built upon DFT and transition state calculations, can assess the activation energies for different competing reaction pathways. The pathway with the lowest activation energy is generally the most favored, allowing for a prediction of the major product. By integrating factors like solvent effects and temperature, these models can offer semi-quantitative predictions of reaction yields, guiding the design of efficient synthetic routes. uni.lu

Synthetic Applications and Derivatization Strategies

Precursor for Diverse Heterocyclic Compounds

The bifunctional nature of 3-Bromo-6-(chloromethyl)-2-methylpyridine, possessing both a reactive chloromethyl group and a bromo substituent, positions it as a versatile starting material for the synthesis of more complex heterocyclic structures.

Synthesis of Advanced Pyridine (B92270) Derivatives

The chloromethyl group at the 6-position is a prime site for nucleophilic substitution reactions. This would allow for the introduction of a wide variety of functional groups, including amines, alcohols, thiols, and cyanides, leading to a diverse library of 2,3,6-trisubstituted pyridine derivatives. The bromo group at the 3-position could subsequently be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, alkynyl, or other carbon-based substituents, further expanding the molecular complexity. Despite this potential, specific examples of such transformations originating from this compound are not currently detailed in scientific literature.

Building Blocks for Polysubstituted Pyridines

As a trifunctionalized pyridine, this compound is an ideal building block for the construction of polysubstituted pyridines. The inherent reactivity differences between the chloromethyl group and the bromo substituent could allow for sequential and site-selective modifications. For instance, the chloromethyl group could first be transformed, and the resulting intermediate could then undergo a cross-coupling reaction at the bromine-bearing carbon. This stepwise approach would provide precise control over the final structure of the polysubstituted pyridine. However, published research specifically utilizing this compound for this purpose is yet to be found.

Ligand Synthesis in Coordination Chemistry

The pyridine nitrogen and the potential for introducing additional donor atoms via the chloromethyl group make this compound an intriguing candidate for the synthesis of novel ligands for coordination chemistry.

Formation of Metal-Chelate Complexes

Derivatization of the chloromethyl group with moieties containing additional donor atoms (e.g., nitrogen, oxygen, or sulfur) could readily lead to the formation of bidentate or tridentate ligands. These ligands would be capable of forming stable chelate complexes with a variety of transition metals. The electronic properties of these complexes could be fine-tuned by the nature of the substituent at the 6-position and potentially through further modification at the 3-position. While a chemical supplier lists the compound under the category of "Ligands for Functional Metal Complexes", specific studies on the formation of such metal-chelate complexes are not available. ambeed.com

Applications in Catalysis Research

Metal complexes derived from ligands based on this compound could have significant potential in homogeneous catalysis. The steric and electronic environment around the metal center, which is crucial for catalytic activity and selectivity, could be systematically varied. The bromo substituent offers a handle for attaching the catalytic complex to a solid support, enabling applications in heterogeneous catalysis. Research into the catalytic applications of metal complexes derived from this specific pyridine is a promising yet currently unexplored field.

Platform for Covalent Functionalization of Materials

The reactive chloromethyl group serves as an anchor for the covalent attachment of this molecule to the surface of various materials. This could be used to modify the surface properties of polymers, silica, or carbon-based materials. Such functionalization could be used to introduce specific functionalities, alter surface energy, or create platforms for further chemical transformations. Research on the covalent functionalization of materials often involves similar reactive handles; for example, the isomer 2-bromo-6-chloromethylpyridine has been proposed for linking to amine-functionalized carbons. mdpi.com However, there are no specific studies detailing the use of this compound for this purpose.

Immobilization onto Heterogeneous Supports (e.g., Functionalized Carbons)

The immobilization of pyridine-based compounds onto solid supports is a significant area of research, aiming to create functional materials for applications such as catalysis, metal ion chelation, and sensing. The compound this compound possesses reactive sites—the bromo and chloromethyl groups—that make it a suitable candidate for covalent attachment to various substrates, including functionalized carbons.

Research into similar compounds, such as 2-bromo-6-chloromethylpyridine, has highlighted a strategic approach for immobilization. A proposed pathway involves the use of amine-functionalized carbons as the support material. cmu.edu In this methodology, the chloromethyl group of the pyridine derivative serves as the primary anchor point. It can readily react with the amine groups on the surface of the functionalized carbon support through a nucleophilic substitution reaction, forming a stable covalent bond. This process effectively tethers the pyridine moiety to the heterogeneous support.

The bromine substituent on the pyridine ring is generally preserved during this immobilization step. This is advantageous as the bromo group can be utilized in subsequent chemical transformations, such as cross-coupling reactions, to introduce further functionalities. This two-step functionalization strategy allows for the creation of complex and tailored surface chemistries on the carbon support.

The characterization of these functionalized materials is crucial to confirm the successful immobilization. Techniques such as X-ray Photoelectron Spectroscopy (XPS) would be employed to verify the presence of nitrogen and bromine on the carbon surface, while Fourier-Transform Infrared (FT-IR) spectroscopy could identify the characteristic vibrational modes of the pyridine ring and the newly formed C-N bond.

Below is a data table summarizing the conceptual approach for the immobilization of a bromo-(chloromethyl)pyridine derivative onto amine-functionalized carbon, based on established research proposals.

Interactive Data Table: Immobilization of Bromo-(chloromethyl)pyridine on Amine-Functionalized Carbon

ParameterDescription
Support Material Amine-functionalized carbon (e.g., activated carbon, carbon nanotubes)
Pyridine Derivative This compound
Immobilization Reaction Nucleophilic substitution
Reactive Groups Chloromethyl group (on pyridine) and amine group (on carbon support)
Proposed Reaction Conditions Reaction in a suitable solvent at elevated temperature to facilitate the substitution reaction.
Bond Formed Covalent C-N bond between the pyridine derivative and the carbon support.
Retained Functionality Bromo group on the pyridine ring for potential further reactions.
Characterization Techniques XPS, FT-IR, Elemental Analysis

Grafting and Polymerization Applications

The chemical structure of this compound, specifically the presence of the chloromethyl group, makes it a prime candidate for use in grafting and polymerization reactions. The chloromethyl group can act as an initiator for various controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). This allows for the "grafting from" of polymer chains from surfaces or the creation of graft copolymers.

In the "grafting from" approach, a substrate is first functionalized with this compound. The immobilized chloromethyl groups then serve as initiation sites from which polymer chains can be grown. This method allows for the creation of dense polymer brushes on a surface, which can significantly alter the surface's properties, such as its wettability, biocompatibility, and adhesion. A variety of monomers can be polymerized in this manner, including styrenes, acrylates, and methacrylates. The pyridine ring itself can play a role in the polymerization process, potentially acting as a ligand for the transition metal catalyst used in ATRP.

Alternatively, this compound can be used to synthesize graft copolymers. A pre-existing polymer backbone containing suitable reactive sites can be functionalized with the pyridine derivative. The chloromethyl groups introduced along the polymer chain can then initiate the polymerization of a second monomer, leading to the formation of a graft copolymer with a well-defined architecture. For instance, copolymers containing styrene (B11656) can be chloromethylated and subsequently used as macroinitiators for the grafting of other polymers. Research on similar systems, such as poly(styrene-co-p-chloromethyl styrene), has demonstrated the successful use of the chloromethyl group to initiate the ATRP of monomers like ethyl methacrylate (B99206), resulting in well-defined graft copolymers.

The table below outlines the potential of this compound in grafting and polymerization applications based on the known reactivity of the chloromethyl group.

Interactive Data Table: Grafting and Polymerization Potential of this compound

ApplicationDescription
Polymerization Technique Primarily Atom Transfer Radical Polymerization (ATRP)
Initiating Group Chloromethyl group (-CH₂Cl)
"Grafting From" Substrates Silica, gold, carbon nanotubes, and other materials that can be functionalized with the pyridine derivative.
Monomers for Grafting Styrene, methyl methacrylate (MMA), ethyl methacrylate (EMA), and other vinyl monomers.
Graft Copolymer Synthesis Functionalization of a polymer backbone with this compound to create a macroinitiator for subsequent grafting of a second polymer.
Role of Pyridine Moiety Can act as an internal ligand for the ATRP catalyst and influences the properties of the resulting polymer.
Resulting Structures Polymer brushes on surfaces, graft copolymers with controlled architecture.

Future Research Trajectories

Development of Green Chemistry Methodologies for Synthesis

The synthesis of halogenated pyridines has traditionally involved reagents and conditions that pose environmental and safety risks. mdpi.com Consequently, a significant future research direction is the development of more sustainable and "green" synthetic methodologies.

Current research provides a roadmap for this transition. For instance, alternative routes for preparing related precursors like 2-bromo-6-chloromethylpyridine have been developed to bypass the use of pyrophoric reagents like n-butyllithium and toxic chlorinating agents such as thionyl chloride. mdpi.com One such improved method utilizes the less hazardous Turbo Grignard reagent (isopropylmagnesium chloride lithium chloride complex) for metal-halogen exchange and cyanuric chloride for a milder chlorination step. mdpi.com This approach not only enhances safety but also operates under less extreme temperature conditions compared to conventional methods. mdpi.com

Future work will likely expand on these principles, aiming to reduce waste, avoid hazardous solvents, and improve atom economy. The use of microwave-assisted synthesis, which can lead to shorter reaction times and higher yields, represents a promising avenue. nih.gov Similarly, developing syntheses in environmentally benign solvents like water or ethanol (B145695) is a key goal. nih.govrsc.org One patented method for a related compound, 3-bromo-6-chloropyridine-2-formic acid, highlights a move toward lower-cost, low-toxicity raw materials suitable for industrial-scale production. google.com

Table 1: Comparison of Conventional vs. Green Reagents in Halogenated Pyridine (B92270) Synthesis

Reaction StepConventional ReagentGreener AlternativeAdvantages of Alternative
Metal-Halogen Exchangen-ButyllithiumIsopropylmagnesium chloride lithium chloride complexLess pyrophoric, milder reaction conditions (-78°C vs 0°C) mdpi.com
Chlorination of AlcoholsThionyl Chloride (SOCl₂)Cyanuric ChlorideAvoids formation of toxic SO₂ gas, reduces over-chlorination risk mdpi.com
Overall ApproachMulti-step, hazardous reagentsOne-pot, multi-component reactionsIncreased efficiency, reduced waste, shorter reaction times nih.gov

Exploration of Novel Catalytic Systems for Functionalization

The two halogen atoms on 3-Bromo-6-(chloromethyl)-2-methylpyridine offer distinct reaction sites, making the development of selective functionalization methods a priority. Research is increasingly focused on novel catalytic systems that can precisely target these positions for cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for modifying halogenated pyridines and are subject to ongoing optimization. researchgate.netuwindsor.ca Studies have focused on finding the optimal combination of base and palladium catalyst, with combinations like K₂CO₃ and Pd(dppf)Cl₂ showing high efficiency in mixed-solvent systems under microwave conditions. researchgate.net

Beyond palladium, nickel-based catalysis is emerging as a powerful and cost-effective alternative. ucla.edu Dual catalytic systems are particularly promising. One such system employs a Ni catalyst to activate an aryl halide and a Co co-catalyst to activate an alkyl halide, enabling cross-electrophile coupling. nih.gov This method is robust, tolerates a wide range of functional groups, and can be used to couple various heteroaryl halides. nih.gov Another innovative approach combines nickel and photoredox catalysis to generate chlorine radicals, enabling C(sp³)-H cross-coupling under mild, room-temperature conditions. ucla.edu

Future research will likely pursue the development of catalysts that offer greater regioselectivity, allowing for the sequential and controlled functionalization of the bromo and chloromethyl groups on the pyridine ring. The exploration of versatile phosphonium (B103445) salt intermediates, which can act as handles for introducing a wide array of functional groups via nucleophilic substitution or transition-metal cross-coupling, also presents a promising frontier. nih.govthieme-connect.com

Table 2: Modern Catalytic Systems for Pyridine Functionalization

Catalytic SystemReaction TypeKey FeaturesPotential Application for this compound
Palladium/dppfSuzuki-Miyaura CouplingOptimized for high yields under microwave conditions researchgate.netC-C bond formation at the bromine position.
Dual Ni/Co CatalysisCross-Electrophile CouplingCouples two different electrophiles (e.g., aryl and alkyl halides) nih.govCoupling at the bromine site with various alkyl halides.
Ni/Photoredox CatalysisC(sp³)-H Cross-CouplingGenerates chlorine radicals to activate C-H bonds under mild conditions ucla.eduArylation of other molecules using the pyridine scaffold.
Phosphonium SaltsVersatile FunctionalizationConverts pyridine C-H or C-X bonds into handles for C-O, C-S, C-N, and C-C bond formation thieme-connect.comStepwise, selective functionalization of the pyridine core.

Advanced Mechanistic Studies of Halogenated Pyridine Reactivity

A deeper, quantitative understanding of the reaction mechanisms governing the reactivity of halogenated pyridines is essential for designing more efficient and selective synthetic methods. Future research will increasingly rely on a combination of experimental techniques and advanced computational studies, such as Density Functional Theory (DFT), to elucidate these mechanisms. nih.govresearchgate.net

Computational studies have already provided significant insights. For example, in the functionalization of pyridines via phosphonium salts, calculations have indicated that the reaction proceeds through an SNAr pathway and that the elimination of the phosphine (B1218219) is the rate-determining step. nih.gov Similarly, for the nickel-catalyzed dechlorination-deuteration of aryl chlorides, mechanistic studies involving Hammett analysis and kinetic isotope effects support a catalytic cycle that proceeds via oxidative addition of the Ni(0) catalyst to the C-Cl bond. acs.org Such studies help explain the influence of electronic effects, where electron-withdrawing groups on the pyridine ring can enhance reactivity by facilitating this key oxidative addition step. acs.org

The general catalytic cycle for cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Future mechanistic investigations will aim to provide a more granular picture of each step for specific catalysts and substrates like this compound. This includes studying the structure of key intermediates, such as the Ar-Pd-X species formed during oxidative addition, and understanding the factors that control the rate and selectivity of each transformation. youtube.com These advanced studies will enable the rational design of catalysts and reaction conditions tailored for specific, challenging transformations.

Application in the Synthesis of Complex Molecular Architectures

Halogenated pyridines are valuable intermediates, and a primary goal of ongoing research is to leverage their reactivity to build increasingly complex and functionally rich molecules. nih.govevitachem.com The compound this compound, with its distinct reactive sites, is well-suited for this purpose, serving as a versatile scaffold for constructing elaborate molecular architectures.

The functionalization of this pyridine core is a key step toward novel structures with potential applications in medicine and materials science. evitachem.com For example, related bromo-chloromethyl pyridine precursors are used as linkers to immobilize biomimetic metal ion chelates onto solid supports, creating systems that mimic the active sites of metalloenzymes. mdpi.com This highlights a pathway toward creating advanced materials with catalytic or specific binding properties.

Furthermore, modern synthetic methods are increasingly being applied to the late-stage functionalization of complex molecules, where a pre-existing drug or natural product is modified to fine-tune its properties. nih.gov The reactivity of the C-Br bond in this compound makes it an ideal candidate for such strategies, allowing for the introduction of new fragments via Suzuki or other cross-coupling reactions. researchgate.net A metal-free cascade process has been developed for creating highly functionalized pyridines, which was then used to successfully modify the complex frameworks of natural products, demonstrating the feasibility of these approaches. acs.org The continued development of robust and functional-group-tolerant catalytic systems will expand the ability of chemists to rapidly generate molecular complexity from simple, readily available pyridine building blocks. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.